4H-1-Benzopyran-4-one,5-(acetyloxy)-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-7-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-a-L-mannopyranosyl)oxy]-(9CI)
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Overview
Description
4H-1-Benzopyran-4-one,5-(acetyloxy)-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-7-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-a-L-mannopyranosyl)oxy]-(9CI) is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Functional Group Modifications: Introduction of acetyloxy, methoxy, and other functional groups through reactions such as acetylation, methylation, and glycosylation.
Glycosylation: The attachment of sugar moieties (glucopyranosyl and mannopyranosyl) is often done using glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and butenyl groups.
Reduction: Reduction reactions can target the carbonyl groups in the benzopyran core.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the attached functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.
Catalysis: Studied for its role in catalytic reactions due to its complex structure.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Antioxidant Activity: Evaluated for its ability to scavenge free radicals and protect against oxidative stress.
Medicine
Drug Development: Explored as a lead compound for developing new therapeutic agents for diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry
Material Science: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The pathways involved may include:
Inhibition of Enzyme Activity: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites.
DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Similar in structure and known for their antioxidant and anti-inflammatory properties.
Coumarins: Another class of benzopyran derivatives with anticoagulant and antimicrobial activities.
Isoflavones: Found in plants and studied for their estrogenic and anticancer effects.
Uniqueness
What sets this compound apart is its unique combination of functional groups and glycosylation patterns, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[5-acetyloxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-3-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxychromen-7-yl]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H56O23/c1-21(2)13-18-33-34(69-49-47(68-30(11)57)45(66-28(9)55)42(64-26(7)53)36(70-49)20-60-23(4)50)19-35(62-24(5)51)37-38(58)43(40(71-41(33)37)31-14-16-32(59-12)17-15-31)72-48-46(67-29(10)56)44(65-27(8)54)39(22(3)61-48)63-25(6)52/h13-17,19,22,36,39,42,44-49H,18,20H2,1-12H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFUTUDDVRHMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC=C(C)C)C5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H56O23 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1013.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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